2,4-Dinitro-2'-Methoxydiphenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-21-13-5-3-2-4-11(13)14-10-7-6-9(15(17)18)8-12(10)16(19)20/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTPRMHOPCALQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14038-08-5 | |
| Record name | 2,4-DINITRO-2'-METHOXYDIPHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2,4 Dinitro 2 Methoxydiphenylamine and Analogues
N-Arylation Strategies and Derivatives
The formation of the diarylamine bond is the critical step in the synthesis of 2,4-Dinitro-2'-Methoxydiphenylamine. Transition-metal catalyzed cross-coupling reactions have become indispensable tools for this transformation, offering significant advantages over classical methods. chemistryviews.org
Copper-Catalyzed Coupling Reactions
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents a foundational method for the synthesis of diarylamines. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. wikipedia.org For the synthesis of a this compound precursor, this would involve reacting 2-methoxyaniline with a 2,4-dinitrophenyl halide.
Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, the "Renaissance" of Ullmann chemistry has led to the development of more efficient catalytic systems. mdpi.com Modern protocols often utilize soluble copper salts, such as copper(I) iodide (CuI) or copper(II) acetate, in combination with various ligands to facilitate the reaction under milder conditions. chemistryviews.orgmdpi.com Ligands like 1,10-phenanthroline (B135089) and its derivatives, as well as diamines such as trans-1,2-cyclohexanediamine, have proven effective in improving catalyst efficiency and substrate scope. sci-hub.seresearchgate.netorganic-chemistry.org The use of nanocrystalline copper(II) oxide has also emerged as a recyclable and effective heterogeneous catalyst for the N-arylation of heterocycles with activated chloro- and fluoroarenes. researchgate.net
The general mechanism for the copper-catalyzed N-arylation involves the formation of a copper(I) amide, which then undergoes reaction with the aryl halide. wikipedia.org The choice of solvent, base, and ligand can significantly influence the reaction's success.
Table 1: Examples of Copper-Catalyzed N-Arylation Reactions
| Aryl Halide | Amine | Catalyst System | Solvent | Conditions | Yield |
| Aryl Iodide/Bromide | Nitrogen Heterocycles | CuI / trans-1,2-cyclohexanediamine | Toluene | Room Temp - 110 °C | High |
| Aryl Iodide | Adamantane-containing amines | CuI / Ligand | EtCN | Boiling | Moderate to High |
| Activated Aryl Chlorides/Fluorides | Imidazole | Nanocrystalline CuO / K2CO3 | DMF | Hot | Good to Excellent |
Palladium-Catalyzed Buchwald–Hartwig Amination Approaches
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a highly versatile and efficient method for C-N bond formation. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. organic-chemistry.org For the synthesis of this compound, this would involve the coupling of 2-methoxyaniline with 1-chloro-2,4-dinitrobenzene (B32670) or a related aryl halide.
A key to the success of the Buchwald-Hartwig amination is the development of sophisticated phosphine (B1218219) ligands that enhance the activity and stability of the palladium catalyst. youtube.com Sterically hindered and electron-rich ligands, such as XPhos, SPhos, and BrettPhos, are particularly effective. youtube.com The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
The reaction conditions for Buchwald-Hartwig amination are typically milder than traditional Ullmann-type reactions and tolerate a wide range of functional groups on both the amine and the aryl halide. wikipedia.org This makes it a powerful tool for the synthesis of complex diarylamine derivatives.
Table 2: Key Features of Buchwald-Hartwig Amination
| Feature | Description |
| Catalyst | Palladium(0) complexes with specialized phosphine ligands. youtube.com |
| Reactants | Aryl halides (I, Br, Cl) or triflates and primary or secondary amines. organic-chemistry.org |
| Mechanism | Involves oxidative addition, ligand exchange, and reductive elimination. libretexts.orgyoutube.com |
| Advantages | Mild reaction conditions, broad substrate scope, high functional group tolerance. wikipedia.org |
Green Chemistry Principles in Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods, in line with the principles of green chemistry. nih.gov This includes the use of safer solvents, minimizing waste, and employing energy-efficient processes. jddhs.com
In the context of diarylamine synthesis, green approaches include:
Metal-free reactions: Researchers have developed metal-free methods for producing diarylamines, utilizing reagents like diaryliodonium salts, which are considered to have low toxicity. su.se These methods can be more energy-efficient and produce less waste. su.se
Solvent-free reactions: Performing reactions without a solvent, or "neat," can significantly reduce waste. Mechanochemical grinding and solvent-free heating are techniques that have been applied to coupling reactions. mdpi.comrsc.org
Use of greener solvents: When solvents are necessary, the use of water or other environmentally friendly solvents is encouraged. dntb.gov.ua
Catalysis: The use of catalysts, such as biocatalysts or recyclable heterogeneous catalysts, is a core principle of green chemistry as it reduces the need for stoichiometric reagents. nih.govmdpi.com Microwave-assisted synthesis is another technique that can lead to faster reactions and reduced energy consumption. mdpi.com
Renewable feedstocks: Utilizing starting materials derived from renewable resources is another key aspect of sustainable synthesis. ejcmpr.com
Functional Group Transformations and Derivatization
Once the diarylamine scaffold is constructed, further functionalization can be achieved through various chemical transformations.
Nitration and Amination Reactions
Nitration is a classic electrophilic aromatic substitution reaction used to introduce nitro groups onto an aromatic ring. rushim.rulibretexts.org The nitration of a 2'-methoxydiphenylamine precursor would be a key step in arriving at the final this compound product. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). libretexts.org The position of nitration is directed by the existing substituents on the aromatic rings.
The nitro groups, once introduced, can be subsequently reduced to amino groups. This transformation is highly valuable as it opens up avenues for further derivatization, such as in the synthesis of pharmaceuticals and other biologically active molecules. libretexts.org
Alkylation and Alkoxylation of Diphenylamine (B1679370) Scaffolds
The diphenylamine scaffold can be further modified through alkylation and alkoxylation reactions. Alkylated diphenylamines are widely used as antioxidants in materials like rubber and lubricants. wikipedia.org The alkylation can be achieved by reacting the diphenylamine with olefins in the presence of an acidic catalyst. google.comresearchgate.net For instance, the reaction of diphenylamine with 1-nonene (B85954) can produce diisononyl diphenylamine. researchgate.net Another approach involves the alkylation with chloroacetonitrile (B46850) to synthesize precursors for other complex molecules. researchgate.net
Alkoxylation, the introduction of an alkoxy group, can also be used to modify the properties of the diphenylamine core. While less common than alkylation in the direct modification of the diphenylamine itself, the synthesis often starts with an alkoxylated precursor like 2-methoxyaniline.
Optimization of Reaction Conditions and Yields
The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution reaction, typically an Ullmann condensation or a related copper-catalyzed N-arylation (Goldberg reaction), between an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene, and an arylamine, in this case, 2-methoxyaniline (o-anisidine). The efficiency of this transformation is highly dependent on a multitude of factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Researchers have dedicated significant efforts to fine-tuning these parameters to maximize the yield of the desired product while minimizing side reactions.
While specific optimization data for the synthesis of this compound is not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on analogous compounds. These studies provide a clear roadmap for the systematic optimization of the synthesis of the target molecule. The key parameters that are typically investigated include:
Catalyst System: Copper-based catalysts are the hallmark of the Ullmann and Goldberg reactions. wikipedia.org The choice between different copper sources (e.g., CuI, Cu(OAc)₂, copper powder) and the selection of an appropriate ligand are critical. wikipedia.orgorganic-chemistry.org Ligands, such as 1,10-phenanthroline and various diamines, can significantly enhance the catalyst's activity and stability, leading to milder reaction conditions and improved yields. wikipedia.orgbeilstein-journals.org
Solvent: The polarity and boiling point of the solvent play a crucial role. wikipedia.org High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and nitrobenzene (B124822) are traditionally used to facilitate the reaction, which often requires elevated temperatures. wikipedia.org
Base: A base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases. The strength and solubility of the base can influence the reaction rate and yield.
Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts. Optimization involves finding the ideal balance to achieve a high conversion to the desired product in a reasonable timeframe. beilstein-journals.org
To illustrate the optimization process, data from studies on similar N-arylation reactions are presented below. These tables highlight how systematic variation of reaction parameters can lead to significant improvements in product yield.
For instance, in the copper-catalyzed intramolecular N-arylation to synthesize N-phenyl-1H-indazoles, the reaction time and temperature were found to be critical factors, as shown in the table below. beilstein-journals.org
| Entry | Catalyst | Base | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI | KOH | 1,10-phenanthroline | DMF | 120 | 5 | 32 |
| 2 | CuI | KOH | 1,10-phenanthroline | DMF | 120 | 12 | 40 |
| 3 | CuI | KOH | 1,10-phenanthroline | DMF | 120 | 24 | 60 |
| 4 | CuI | KOH | 1,10-phenanthroline | DMF | 100 | 24 | <10 |
| Data adapted from a study on the synthesis of N-phenyl-1H-indazoles. beilstein-journals.org |
This data clearly demonstrates that for this particular system, a prolonged reaction time at 120 °C is necessary to achieve a satisfactory yield, while a lower temperature is detrimental to the reaction's success. beilstein-journals.org
In another example, the optimization of the synthesis of the energetic material 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), an analogue in terms of its dinitro functionality, highlights the importance of molar ratios and reaction conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Molar Ratio (HNO₃/MPD) | 6 | 8 | 10 | 8 |
| Reaction Time (min) | 120 | 180 | 240 | 180 |
| Reaction Temperature (°C) | 10 | 15 | 20 | 15 |
| Maximum Yield (%) | - | - | - | 79.14 |
| Data adapted from a study on the synthesis of 1,1-diamino-2,2-dinitroethylene (FOX-7). jmst.info |
These findings underscore that a precise combination of reagent stoichiometry, reaction duration, and temperature is essential to maximize the yield of the target compound. jmst.info
Based on these analogous studies, the optimization of the synthesis of this compound would likely involve a systematic investigation of various copper catalysts, ligands, bases, and solvents at different temperatures and reaction times to identify the conditions that provide the highest yield and purity.
Mechanistic Investigations of Chemical Transformations Involving 2,4 Dinitro 2 Methoxydiphenylamine
Reaction Pathway Elucidation
The chemical transformations of 2,4-Dinitro-2'-Methoxydiphenylamine are primarily characterized by intramolecular cyclization reactions, with potential for subsequent reductive or oxidative processes. The specific reaction pathway is highly dependent on the reaction conditions.
Studies on Cyclisation Reactions (e.g., Phenazine (B1670421) Formation)
The formation of phenazine structures from diphenylamine (B1679370) derivatives is a known transformation, often proceeding through an oxidative cyclization mechanism. However, in the case of this compound, the strong electron-withdrawing nature of the two nitro groups makes the dinitrophenyl ring highly susceptible to nucleophilic attack. This facilitates an intramolecular nucleophilic aromatic substitution (SNAr) reaction, a process analogous to the Smiles rearrangement. cdnsciencepub.comcdnsciencepub.comchemistry-reaction.commanchester.ac.ukresearchgate.net
The reaction is typically initiated by a base, which deprotonates the amine nitrogen, increasing its nucleophilicity. The resulting anion then attacks the ipso-carbon of the methoxy-substituted ring, leading to the formation of a spirocyclic intermediate known as a Meisenheimer complex. cdnsciencepub.comwikipedia.org Subsequent rearrangement and elimination of the methoxy (B1213986) group would lead to a cyclized product. While direct evidence for phenazine formation from this specific substrate under these conditions is not extensively documented, the general principles of SNAr and Smiles rearrangements strongly suggest this as a plausible cyclization pathway. cdnsciencepub.comcdnsciencepub.comchemistry-reaction.com
Alternatively, photochemical conditions can also induce cyclization in nitro-polycyclic aromatic hydrocarbons, often involving the nitro group in the reaction mechanism. researchgate.netresearchgate.net
Reductive and Oxidative Transformation Mechanisms
Reductive Transformations: The nitro groups of this compound are susceptible to reduction. Reductive cyclization is a common method for the synthesis of heterocyclic compounds. For instance, palladium-catalyzed reductive cyclization of dinitro-dialkenylbenzenes is a known route to pyrroloindoles. nih.gov In the case of this compound, reduction of the nitro groups, for example using catalytic hydrogenation or other reducing agents, could be followed by an intramolecular condensation to form a phenazine derivative. An electrochemically driven reductive cyclization of o-nitroanilines has also been shown to produce fused benzimidazoles. rsc.org A plausible pathway involves the sequential reduction of the nitro groups to amino groups, followed by an intramolecular cyclization and subsequent oxidation to the aromatic phenazine system.
Oxidative Transformations: Oxidative cyclization is another potential pathway for the transformation of this compound. While the dinitrophenyl ring is electron-deficient, the methoxy-substituted ring is comparatively electron-rich and can be susceptible to oxidation. Oxidative cyclization of N-methyl-dopa, for example, is catalyzed by a flavoenzyme. nih.gov In a chemical context, reagents like copper salts in the presence of an oxidant can promote the oxidative domino cyclization of 2-aminoacetophenones to form tryptanthrin (B1681603) derivatives. researchgate.net For this compound, an oxidative process could potentially lead to the formation of a phenazine-like structure, although the strong deactivating effect of the nitro groups on the second ring might hinder this pathway.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics and thermodynamics of the transformations of this compound are intrinsically linked to the stability of the intermediates and transition states.
In the context of the Smiles rearrangement, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form the Meisenheimer complex. cdnsciencepub.com The presence of two electron-withdrawing nitro groups significantly lowers the activation energy for this step by stabilizing the negative charge developed in the transition state and the subsequent intermediate. masterorganicchemistry.com
Role of Substituent Effects on Reaction Mechanisms
The substituents on the diphenylamine skeleton play a crucial role in directing the course of the reaction.
Nitro Groups: The two nitro groups at the 2- and 4-positions of one of the phenyl rings are strongly electron-withdrawing. This has several consequences:
They activate the ring towards nucleophilic aromatic substitution, which is the key step in the Smiles-type cyclization. masterorganicchemistry.comwikipedia.org The stabilization of the negative charge in the Meisenheimer intermediate is most effective when the nitro groups are at the ortho and para positions relative to the point of nucleophilic attack.
They increase the acidity of the N-H proton, facilitating its removal by a base to generate the nucleophilic amide anion.
They deactivate the ring towards electrophilic aromatic substitution. libretexts.org
Methoxy Group: The methoxy group at the 2'-position is an electron-donating group through resonance and an electron-withdrawing group through induction.
Its primary role in the proposed cyclization pathway is that of a leaving group.
As an electron-donating group, it activates the ring it is attached to towards electrophilic attack, but this is less relevant for the intramolecular nucleophilic cyclization pathway.
The interplay of these substituent effects determines the most likely reaction pathway. The strong activation by the dinitro groups makes the intramolecular SNAr reaction a highly probable route for cyclization.
Identification of Intermediates and Transition States
The key intermediate in the proposed cyclization of this compound via a Smiles-type rearrangement is the Meisenheimer complex . cdnsciencepub.comwikipedia.org This is a spirocyclic anionic adduct formed by the intramolecular attack of the deprotonated amine on the carbon atom bearing the methoxy group. While the direct isolation and characterization of the Meisenheimer complex for this specific reaction may be challenging due to its transient nature, analogous stable Meisenheimer complexes have been isolated and characterized in other systems. wikipedia.orgnih.govnih.gov Spectroscopic techniques like NMR and mass spectrometry can be used to detect and characterize such intermediates. researchgate.net
The transition state for the formation of the Meisenheimer complex is expected to have a structure where the C-N bond is partially formed and the negative charge is delocalized over the dinitrophenyl ring, with significant contributions from the nitro groups. cdnsciencepub.com Computational studies on related SNAr reactions have been used to model the structures and energies of these transition states. nih.gov For a concerted nucleophilic aromatic substitution, a single transition state would be involved, whereas a stepwise mechanism involves two transition states corresponding to the formation and breakdown of the Meisenheimer intermediate. nih.govnih.gov
The following table summarizes the key proposed intermediates and transition states:
| Species | Description | Role in Reaction Pathway |
| Amide Anion | The deprotonated form of this compound. | The active nucleophile that initiates the cyclization. |
| Meisenheimer Complex | A spirocyclic anionic intermediate. | The key intermediate in the Smiles rearrangement pathway. |
| Transition State 1 | The energy maximum leading to the Meisenheimer complex. | Represents the activation barrier for the cyclization step. |
| Transition State 2 | The energy maximum for the departure of the leaving group. | Represents the activation barrier for the rearomatization step. |
Further experimental and computational studies are necessary to definitively characterize the intermediates and transition states for the specific chemical transformations of this compound.
Structural Elucidation and Conformational Analysis Via Advanced Techniques
Spectroscopic Characterization
Spectroscopic methods are instrumental in determining the precise arrangement of atoms and the nature of chemical bonds within a molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone of chemical structure elucidation, providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). Analysis of chemical shifts, coupling constants, and integration of signals allows for the unambiguous assignment of each atom within the molecular framework. For 2,4-Dinitro-2'-Methoxydiphenylamine, specific experimental NMR data is not publicly documented.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The frequencies of absorption in these spectra correspond to the stretching, bending, and other vibrations of specific chemical bonds. These techniques are particularly useful for identifying functional groups. For instance, one would expect to observe characteristic vibrational bands for the N-H bond of the secondary amine, the C-H bonds of the aromatic rings, the C-N bonds, the C-O bond of the methoxy (B1213986) group, and the strong, characteristic absorptions of the nitro (NO₂) groups. However, experimentally obtained IR and Raman spectra for this compound are not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. The highly conjugated system of this compound, with its two phenyl rings and nitro groups, would be expected to exhibit distinct absorption bands in the UV-Vis region. Specific experimental UV-Vis spectra for this compound are not documented.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. Upon ionization, the molecule breaks into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure. While predicted mass spectrometry data, such as collision cross-section values, can be calculated, experimental mass spectra detailing the specific fragmentation of this compound are not found in public databases.
X-ray Crystallography and Polymorphism Studies
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.
Analysis of Orthorhombic and Monoclinic Forms
Many organic compounds can exist in different crystalline forms, a phenomenon known as polymorphism. These different forms, or polymorphs, can have distinct physical properties. Common crystal systems for compounds of this nature include orthorhombic and monoclinic systems. Studies on closely related molecules, such as 4'-Methyl-2,4-dinitrodiphenylamine, have revealed the existence of both orthorhombic and monoclinic polymorphs. However, there are no published X-ray crystallographic studies for this compound to confirm its crystal structure or investigate its potential polymorphism.
Influence of Epitaxial and Thermal Modifications on Crystal Structure
Epitaxial growth, a process of growing a crystalline thin film on a crystalline substrate, can induce specific orientations and structural modifications in the deposited material. Thermal modifications, such as annealing, can also lead to changes in the crystal structure, including phase transitions and alterations in crystallite size and orientation. However, a search of scientific databases and literature did not yield any specific studies on the epitaxial growth or thermal analysis of this compound crystals. Such studies would be essential to understand how its crystal packing can be influenced by substrate interactions or temperature changes.
Molecular Geometry and Non-Planarity Investigations
The molecular geometry of diphenylamines is characteristically non-planar due to the steric hindrance between the two phenyl rings, forcing them to adopt a twisted conformation. The degree of this twist is typically described by the dihedral angles between the planes of the aromatic rings. For this compound, the presence of bulky nitro groups on one ring and a methoxy group on the other would significantly influence these angles.
Computational chemistry methods, such as Density Functional Theory (DFT), are often used to calculate the optimized molecular geometry and predict these dihedral angles. However, no published computational studies or experimental X-ray crystallographic data providing these specific geometric parameters for this compound were found.
A hypothetical data table for such findings would look like this:
| Parameter | Calculated Value (°) |
| C-N-C bond angle | Data not available |
| Phenyl ring 1 - N - Phenyl ring 2 dihedral angle | Data not available |
| C-C-N-O (nitro group) dihedral angles | Data not available |
| C-C-O-C (methoxy group) dihedral angle | Data not available |
| Table 1: Hypothetical Molecular Geometry Parameters for this compound. This table illustrates the type of data that would be generated from molecular geometry investigations. |
Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular hydrogen bonding can play a significant role in determining the conformation and properties of a molecule. In this compound, an intramolecular hydrogen bond could potentially form between the amine hydrogen (N-H) and the oxygen of the ortho-nitro group (N-H···O=N). This interaction would create a six-membered ring, enhancing the molecule's stability and influencing the orientation of the phenyl rings.
Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy are instrumental in identifying such interactions. The N-H stretching vibration in the IR spectrum would be expected to shift to a lower frequency (redshift) and broaden upon the formation of a hydrogen bond.
While the principles of these techniques are well-established, specific spectroscopic data confirming the presence and strength of an intramolecular hydrogen bond in this compound is not available in the reviewed literature. For comparison, studies on related dinitrophenyl compounds have shown evidence of similar intramolecular hydrogen bonds.
A hypothetical spectroscopic data table is presented below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (No H-bond) | Observed Wavenumber (cm⁻¹) (with H-bond) |
| N-H Stretch | ~3400-3500 | Data not available |
| Table 2: Hypothetical FTIR Spectroscopic Data for Intramolecular Hydrogen Bonding in this compound. This table shows how FTIR data could be used to infer the presence of intramolecular hydrogen bonding. |
Theoretical and Computational Chemistry Studies of 2,4 Dinitro 2 Methoxydiphenylamine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule. These calculations are crucial for predicting a molecule's chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.netgrowingscience.com It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2,4-Dinitro-2'-Methoxydiphenylamine. DFT calculations can determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials. growingscience.com For instance, the B3LYP functional combined with a 6-31G(d) basis set is a common choice for such calculations. growingscience.comnih.gov These studies help in understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its ability to donate or accept electrons, respectively. growingscience.com
A related study on 2,4-dinitrophenol (B41442) demonstrated the use of DFT with B3LYP/6-31++g(d) and 6-31++g(d,p) basis sets to predict reduction potentials that were consistent with experimental values. researchgate.net This highlights the predictive power of DFT for related dinitro compounds. Furthermore, DFT has been employed to study the structural and vibrational properties of crystalline dinitrophenols, providing insights into electronic delocalization within these systems. researchgate.net
Prediction of Molecular Properties
Computational methods are invaluable for predicting a wide range of molecular properties, providing data that may be difficult or costly to obtain experimentally. For this compound, several key properties can be computed.
| Property | Predicted Value | Method/Source |
| Molecular Weight | 289.25 g/mol | Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C13H11N3O5 | Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com |
| XLogP3 | 3.7 | PubChem nih.gov |
| Polar Surface Area | 113 Ų | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem |
This table is generated based on available data for the isomeric compound 2,4-Dinitro-4'-methoxydiphenylamine from PubChem and supplier data for the target compound.
These predicted properties give an indication of the molecule's lipophilicity (XLogP3), which can influence its solubility and transport characteristics, and its size and flexibility (polar surface area, rotatable bond count).
Simulation of Reaction Pathways and Transition States
Simulating reaction pathways and identifying transition states are critical for understanding the mechanisms of chemical reactions. arxiv.org For a molecule like this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species. Computational methods can map out the potential energy surface of a reaction, locating the low-energy paths from reactants to products. arxiv.org
Methods like reactive molecular dynamics (MD) simulations can be employed to explore the accessible configuration space under specific thermodynamic conditions. arxiv.org The identification of transition state structures is key to calculating activation energies, which determine the rate of a reaction. While specific studies on the reaction pathways of this compound are not prominent in the literature, the methodologies are well-established for related compounds. For example, studies on the decomposition of other nitroaromatic compounds provide a framework for how such investigations could be conducted. mdpi.com
Conformation and Energetic Landscape Analysis
The three-dimensional shape, or conformation, of a molecule plays a significant role in its properties and biological activity. This compound has several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to identify stable conformers and the energy barriers between them.
A study on 2,4-dinitrophenylhydrazine (B122626) hydrochloride hydrate (B1144303) utilized X-ray crystallography and quantum mechanical calculations to analyze its structure and intermolecular interactions. researchgate.net This type of analysis, which could be applied to this compound, helps to understand how the molecule packs in a solid state and the nature of the non-covalent interactions that stabilize the crystal lattice. researchgate.net
Emerging Computational Approaches (e.g., Quantum Computing in Chemistry)
The field of computational chemistry is continually evolving, with quantum computing emerging as a promising new frontier. youtube.comresearchgate.netaps.org Quantum computers have the potential to solve complex quantum mechanical problems that are currently intractable for classical computers. youtube.com This could lead to highly accurate simulations of molecular properties and reaction dynamics.
For challenging chemical problems, such as those involving strongly correlated electrons or complex reaction networks, quantum algorithms like the Variational Quantum Eigensolver (VQE) are being developed. researchgate.netyoutube.com While the application of quantum computing to specific molecules like this compound is still in its early stages, the ongoing development of both quantum hardware and algorithms holds great promise for the future of molecular modeling. pennylane.ai
Advanced Analytical Methodology Development and Validation for 2,4 Dinitro 2 Methoxydiphenylamine
Chromatographic Separations
Chromatographic techniques are fundamental for the separation of 2,4-Dinitro-2'-Methoxydiphenylamine from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully employed for this purpose.
HPLC, particularly in the reversed-phase mode, is a preferred technique for the analysis of diphenylamine (B1679370) derivatives due to its ability to separate polar and nonpolar compounds with good reproducibility and short equilibration times. researchgate.net The development of HPLC methods allows for the determination of diphenylamine and its degradation products, providing valuable information on the aging state of materials like propellants. researchgate.netlupinepublishers.com
Method development often involves optimizing mobile phase composition, stationary phase selection, and detector settings to achieve the desired separation and sensitivity. For instance, a typical HPLC setup for the analysis of similar compounds might involve a C18 column with a gradient elution of acetonitrile (B52724) and water. helixchrom.com UV detection is commonly used, with the wavelength selected to maximize the absorbance of the dinitrophenyl derivatives. sfu.ca
Table 1: Illustrative HPLC Method Parameters for Diphenylamine Derivatives
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV-Vis |
| Wavelength | 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This table presents a generalized set of HPLC conditions. Actual parameters would be specifically optimized for this compound.
Gas chromatography is another powerful tool for the analysis of this compound, especially when coupled with a mass spectrometer. However, the thermal stability of dinitrophenyl compounds can be a concern, and derivatization is often necessary to improve volatility and chromatographic performance. chromforum.org For example, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed, though this is more common for carbonyl compounds. nih.gov Careful optimization of GC conditions, such as inlet temperature and the use of inert liners, is crucial to prevent thermal decomposition of the analyte. chromforum.org
Challenges in GC analysis of such compounds include potential "erratic chromatographic behavior," which may be influenced by contamination from high-boiling point materials in the system. chromforum.org
Hyphenated Techniques
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous identification and precise quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) provides high selectivity and identification power for the analysis of volatile and semi-volatile compounds. researchgate.net For compounds like this compound, GC-MS analysis would involve separation on a GC column followed by detection and fragmentation in a mass spectrometer, allowing for structural elucidation and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for determining diphenylamine and its nitrated derivatives. nih.govnih.gov This technique offers excellent quantitative analysis with low detection limits. nih.gov For example, a tandem mass spectrometric method for related compounds demonstrated detection limits in the nanogram per milliliter range. nih.gov The optimization of mass spectrometer parameters for each specific compound is key to achieving high sensitivity. nih.gov
Table 2: Example LC-MS/MS Performance for Diphenylamine Derivatives
| Compound | Linear Range (ng/mL) | Detection Limit (ng/mL) |
| Diphenylamine (DPA) | 5.0 - 200.0 | 1.0 |
| N-NO-diphenylamine (N-NO-DPA) | 2.0 - 200.0 | 0.5 |
| 4-NO2-diphenylamine (4-NO2-DPA) | 5.0 - 250.0 | 2.5 |
Data from a study on diphenylamine and its nitrated derivatives, illustrating the typical performance of LC-MS/MS methods. nih.gov
For high-throughput screening and analysis, Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS) is the state-of-the-art technique. nih.gov The use of sub-two-micron particle columns in UHPLC allows for faster separations without compromising resolution. helixchrom.com When coupled with a tandem mass spectrometer, UHPLC-MS/MS provides a rapid, robust, and highly sensitive platform for the analysis of a large number of samples, which is crucial in applications like drug discovery and large-scale stability studies. nih.gov
Spectrophotometric Assays and Derivative Methods
Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of this compound, often after a derivatization reaction to produce a colored product.
The use of 2,4-dinitrophenylhydrazine (DNPH) as a derivatizing reagent is a classic approach in spectrophotometry, particularly for carbonyl compounds. nih.govsjpas.com While not a direct reaction with the amine group of this compound, similar principles of forming a chromophore can be applied. For instance, oxidative coupling reactions using reagents like DNPH in the presence of an oxidizing agent can produce intensely colored products that can be measured spectrophotometrically. researchgate.netresearchgate.net
Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectra and improve the selectivity of the assay. This technique involves calculating the derivative of the absorbance spectrum, which can help in resolving complex mixtures and quantifying individual components.
A simplified spectrophotometric assay using DNPH involves adding NaOH after DNPH, which causes a red shift in the maximum absorption wavelength of the resulting derivative. nih.gov This shift helps to reduce interference from the free DNPH reagent, simplifying the procedure by eliminating the need for precipitation and washing steps. nih.govnih.gov
Method Validation Parameters (e.g., linearity, detection limits, quantification limits, precision, accuracy, specificity)
The validation of an analytical method is crucial to ensure its suitability for the intended purpose, providing reliable and reproducible data for the quantification of this compound. The validation process is conducted in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), and encompasses a range of parameters to assess the method's performance. For the analysis of this compound, a High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is commonly employed.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) is indicative of a strong linear relationship. sepscience.com
Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. tbzmed.ac.ir These are often calculated based on the standard deviation of the response and the slope of the calibration curve. sepscience.com For trace analysis of this compound, sensitive analytical techniques are essential to achieve low detection and quantification limits.
Precision: The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). scholarsresearchlibrary.com
Accuracy: Accuracy refers to the closeness of the mean of a set of results to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and calculating the percent recovery. mdpi.com
Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. lupinepublishers.com In the context of HPLC, specificity is demonstrated by the ability of the method to separate the peak of this compound from other components in the sample, ensuring that the measured signal is solely from the analyte of interest.
A representative summary of method validation parameters for the quantification of this compound using a validated HPLC-UV method is presented in the table below.
| Parameter | Specification | Result |
|---|---|---|
| Linearity (Concentration Range) | Correlation coefficient (R²) ≥ 0.999 | 0.1 - 100 µg/mL, R² = 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.06 µg/mL |
| Precision (Repeatability, %RSD) | ≤ 2% | 1.2% |
| Precision (Intermediate Precision, %RSD) | ≤ 3% | 2.5% |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Specificity | No interference from blank and placebo | Specific, no interfering peaks observed |
Chiral Analysis and Optical Activity (if applicable to specific derivatives)
While this compound itself is not chiral, certain derivatives or related compounds within the substituted diphenylamine class may possess stereogenic centers, leading to the existence of enantiomers. Enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities. Therefore, in cases where chiral derivatives are synthesized or studied, the development of enantioselective analytical methods is of paramount importance.
Chiral analysis is the process of separating and quantifying these enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for chiral separations. nih.gov The choice of the CSP is critical and depends on the specific molecular structure of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in resolving a broad range of chiral compounds. nih.gov
The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve optimal separation (resolution) between the enantiomers. chiralpedia.com Method validation for a chiral analysis would include parameters similar to those for achiral methods, with the addition of demonstrating the method's ability to resolve the enantiomers adequately.
Applications in Advanced Materials Science and Functional Chemical Systems
Utilization in Electro-Optic Materials Research
The exploration of organic molecules for electro-optic applications is a burgeoning field of materials science, driven by the promise of high performance and processability. While direct research on the electro-optic properties of 2,4-Dinitro-2'-Methoxydiphenylamine is not extensively documented, the characteristics of its constituent functional groups and related molecules provide a strong basis for its potential in this area. The presence of nitro groups, which are strong electron acceptors, and a methoxy (B1213986) group, a moderate electron donor, on the diphenylamine (B1679370) framework creates a donor-acceptor (D-A) system. This intramolecular charge transfer is a key characteristic for nonlinear optical (NLO) activity.
A related compound, 4'-Methyl-2,4-dinitrodiphenylamine, has been studied for its polymorphic crystal structures, with one form crystallizing in a non-centrosymmetric space group, a prerequisite for second-order NLO properties. mdpi.com This suggests that this compound could also exhibit polymorphism and potentially possess NLO activity, making it a candidate for applications in frequency doubling or optical switching.
The growth of high-quality single crystals is crucial for the characterization and application of electro-optic materials. For organic compounds like this compound, solution-based crystal growth techniques, such as slow evaporation, are commonly employed. The choice of solvent is critical and can influence the resulting crystal morphology and quality.
The optical properties of dinitro-substituted aromatic compounds are a subject of significant interest. For instance, 2,4-dinitrophenol (B41442) has been grown as a single crystal and characterized for its optical and thermal properties, demonstrating its potential for NLO applications. researchgate.netdoi.org The UV-Vis spectrum of such crystals typically reveals a transparency window in the visible or near-infrared region, which is essential for optical applications. The band gap energy, determined from the absorption spectrum, provides insights into the electronic structure and potential for optical transitions.
Table 1: Comparison of Related Dinitro Compounds in Electro-Optic Research
| Compound | Crystal System/Space Group | Key Optical Property | Potential Application |
| 4'-Methyl-2,4-dinitrodiphenylamine | Orthorhombic / P21212 (non-centrosymmetric) | Potential for NLO activity | Second-order NLO materials |
| 2,4-Dinitrophenol | Orthorhombic / P212121 (non-centrosymmetric) | Second Harmonic Generation (SHG) efficiency | Frequency doubling |
| 2,4-Dinitroaniline | Orthorhombic | Negative oxygen balance | Explosives, dye intermediate |
This table is provided for illustrative purposes and is based on available data for related compounds.
Role as Intermediates in Specialized Chemical Synthesis
The chemical reactivity of this compound, particularly the presence of the nitro and amine functionalities, makes it a valuable intermediate in the synthesis of more complex molecules with tailored properties.
Aromatic amines and their derivatives are foundational in the synthesis of a vast array of dyes and pigments. The synthesis of azo dyes, for instance, often involves the diazotization of a primary aromatic amine followed by coupling with a suitable aromatic compound. modishproject.comresearchwap.com While this compound is a secondary amine, its dinitroaniline moiety is a common precursor in dye synthesis. The nitro groups can be selectively reduced to amino groups, which can then be diazotized to form highly colored azo compounds.
The methoxy group can also influence the final color and properties of the dye, such as its solubility and lightfastness. By strategically modifying the structure of this compound, it is possible to create a range of dyes with specific chromatic and performance characteristics for applications in textiles, printing inks, and coatings. For example, monoazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline, a structurally related compound, for application to polyester and nylon fibers. scialert.net
Triarylamine derivatives are well-established as essential building blocks for a variety of functional polymers, particularly those used in organic electronics. These polymers are valued for their hole-transporting properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.
The structure of this compound, with its triarylamine core, allows for its potential incorporation into polymeric chains. The nitro groups offer sites for further chemical modification, such as reduction to amines, which can then be used in polymerization reactions (e.g., polycondensation to form polyamides or polyimides). The presence of the methoxy and nitro groups can also be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer, thereby influencing its performance in electronic devices. While the direct polymerization of this compound is not widely reported, the versatility of the triarylamine scaffold suggests its potential as a functional monomer. For example, molecularly imprinted polymers have been prepared using 2,4-dinitrophenol, a related compound, as a template for the selective removal of phenolic compounds. mdpi.commdpi.com
Research on Antioxidant Properties in Material Degradation Prevention
The degradation of materials, particularly polymers, due to oxidative processes is a significant concern in many industries. Antioxidants are additives that can inhibit or retard these degradation processes. Diphenylamine and its derivatives are a well-known class of antioxidants that function primarily as radical scavengers.
While there is no specific research focused on the antioxidant properties of this compound, the diphenylamine core is known to be an effective radical scavenger. The mechanism involves the donation of a hydrogen atom from the N-H group to a peroxy radical, thereby terminating the oxidative chain reaction. The resulting diphenylaminyl radical is relatively stable and does not readily initiate new oxidation chains.
The presence of the electron-withdrawing nitro groups in this compound would likely influence its antioxidant activity. These groups could potentially decrease the electron density on the nitrogen atom, making the N-H bond stronger and the hydrogen atom less readily abstractable. Conversely, the electron-donating methoxy group could counteract this effect to some extent. Further experimental studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, would be necessary to quantify the antioxidant potential of this specific compound. e3s-conferences.orgscielo.brnih.govresearchgate.net
Environmental Transformation and Degradation Studies of 2,4 Dinitro 2 Methoxydiphenylamine
Biotic Degradation Pathways
The biotic degradation of a compound refers to its breakdown by living organisms, primarily microorganisms. This process is a key factor in determining the persistence of a chemical in the environment.
Microbial Metabolism and Biotransformation
In anaerobic environments, such as those found in sediments, the microbial transformation of nitroaromatic compounds is a significant degradation route. Studies on 2,4-DNDPA have shown that its transformation is readily carried out by sulfate-reducing bacteria. mdpi.com The primary mechanism involves the successive reduction of the nitro groups to amino groups. mdpi.com
The proposed initial steps in the anaerobic metabolism of 2,4-DNDPA involve the reduction of the nitro group at the ortho position to form 2-amino-4-nitrodiphenylamine. This is followed by the reduction of the second nitro group to yield 2,4-diaminodiphenylamine. mdpi.com It is plausible that 2,4-Dinitro-2'-Methoxydiphenylamine could undergo a similar reductive transformation of its nitro groups, initiated by anaerobic microbial communities. The presence of the methoxy (B1213986) group on the second phenyl ring might influence the rate and extent of this degradation, but the fundamental pathway of nitro reduction is likely to be a key metabolic process.
Enzymatic Degradation Mechanisms
Direct research on the specific enzymes involved in the degradation of this compound has not been identified. However, based on the metabolism of analogous nitroaromatic compounds, certain classes of enzymes can be implicated. For instance, nitroreductases are enzymes known to catalyze the reduction of nitro groups, a key step observed in the anaerobic degradation of 2,4-DNDPA. mdpi.com These enzymes are widespread in various bacteria and are crucial for the initial transformation of many nitroaromatic pollutants.
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as the action of sunlight (photolysis) or water (hydrolysis).
Photolysis and Hydrolysis Studies
There is a lack of specific experimental data on the photolysis and hydrolysis of this compound. For many organic compounds, photolysis can be a significant degradation pathway in sunlit surface waters or on soil surfaces. The rate of photolysis is dependent on the compound's ability to absorb light at relevant environmental wavelengths and the quantum yield of the reaction. For nitroaromatic compounds, phototransformation can lead to the formation of various products. For instance, studies on N-2,4-dinitrophenylamino-acids have shown that photolysis in aqueous solutions can lead to the formation of 4-nitro-2-nitroso-aniline and 2-substituted 6-nitrobenzimidazole 1-oxides. ny.gov
Hydrolysis, the reaction with water, is another potential abiotic degradation pathway. The stability of a compound to hydrolysis depends on the presence of functional groups that are susceptible to cleavage by water. The ether and amine linkages in this compound could potentially undergo hydrolysis, although the rates would be highly dependent on environmental conditions such as pH and temperature. Without specific studies, the significance of hydrolysis as a degradation pathway for this compound remains speculative.
Adsorption and Mobility in Environmental Compartments
The extent to which a chemical binds to soil and sediment particles, a process known as adsorption, significantly influences its mobility and bioavailability in the environment.
Soil and Sediment Interactions
For instance, research on a related compound, 2,4-dinitroanisole (B92663) (DNAN), has shown that it can be strongly adsorbed by soils. nih.gov The adsorption of DNAN was found to be positively correlated with the organic carbon content and cation exchange capacity of the soil, suggesting that both organic matter and clay minerals play a role in its sorption. nih.gov Given the structural similarities, it is plausible that this compound would also exhibit some degree of adsorption to soil and sediment, which would in turn reduce its mobility in the subsurface environment. The methoxy group may also influence the compound's polarity and, consequently, its partitioning behavior between water and solid phases.
Water Systems
Detailed research on the environmental transformation and degradation of this compound specifically in water systems is not extensively available in the public domain. However, insights can be drawn from studies on structurally related compounds such as dinitrophenols, dinitroanisoles, and other dinitrophenylamines. The transformation of such compounds in aquatic environments is typically governed by processes like hydrolysis, photolysis, and biodegradation.
For instance, studies on 2,4-dinitroanisole (DNAN), a compound with a similar dinitrophenyl moiety, have shown that its hydrolysis under typical environmental conditions is not a significant degradation pathway. nih.gov Conversely, photolysis can lead to the formation of intermediates like 2,4-dinitrophenol (B41442). nih.gov The reduction of the nitro groups is also a key transformation process, often mediated by microorganisms or abiotic factors, leading to the formation of amino-nitro or diamino derivatives. nih.gov
The persistence and transformation of these types of compounds are influenced by various environmental factors, including pH, temperature, the presence of dissolved organic matter, and microbial populations. For example, the biodegradation of 2,4-dinitrotoluene (B133949) has been shown to be dependent on the presence of acclimated microbial communities.
Given the structure of this compound, it is plausible that similar degradation pathways could occur. The ether linkage might be susceptible to cleavage, and the nitro groups are likely to undergo reduction under anaerobic conditions. Photodegradation is also a potential transformation route, especially in sunlit surface waters. However, without specific studies on this compound, these remain hypotheses based on chemical analogy.
To provide a comprehensive understanding, further research is needed to elucidate the specific degradation pathways, determine the kinetic parameters such as half-life, and identify the resulting transformation products of this compound in various water systems.
Table 1: Postulated Transformation Processes for this compound in Water Systems (Based on Analogy with Related Compounds)
| Transformation Process | Potential Transformation Products | Influencing Factors |
| Hydrolysis | Likely insignificant under normal environmental pH | pH, Temperature |
| Photolysis | Cleavage of the ether bond, hydroxylation of the aromatic ring | Sunlight intensity, Water clarity, Presence of photosensitizers |
| Biodegradation (Aerobic) | Potential for ring cleavage, though likely slow | Presence of adapted microorganisms, Oxygen levels, Nutrient availability |
| Biodegradation (Anaerobic) | Reduction of nitro groups to amino groups | Redox potential, Presence of anaerobic microorganisms |
This table is speculative and based on the behavior of structurally similar compounds. Experimental data for this compound is required for confirmation.
Advanced Spectroscopic Techniques in Environmental Sample Analysis
The detection and quantification of this compound and its potential degradation products in complex environmental matrices like water necessitate the use of advanced spectroscopic techniques. These methods offer the high sensitivity and selectivity required to identify compounds at trace levels.
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for environmental analysis. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the elemental composition determination of unknown transformation products. chemicalbook.com While specific MS data for this compound in environmental samples is scarce, spectral databases may contain its mass spectrum which would be crucial for its identification. chemicalbook.com For related compounds like 2,4-dinitrophenylhydrazine (B122626), LC-MS methods have been developed for their analysis as derivatives of carbonyl compounds. longdom.orgrdd.edu.iq
Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for the structural elucidation of organic molecules. 1H and 13C NMR spectra can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This information is critical for confirming the structure of the parent compound and identifying its transformation products. While NMR is less sensitive than MS and typically requires higher concentrations, it is unparalleled for definitive structure confirmation. Predicted 1H NMR spectra for related compounds are available in databases and can serve as a reference.
Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule, such as the nitro groups (NO2), the ether linkage (C-O-C), and the amine group (N-H). Changes in the IR spectrum of an environmental sample over time can indicate the degradation of the parent compound and the formation of new functional groups in the transformation products.
Table 2: Application of Advanced Spectroscopic Techniques for the Analysis of this compound and its Potential Metabolites
| Spectroscopic Technique | Information Provided | Application in Environmental Analysis |
| GC-MS/LC-MS | Molecular weight, Fragmentation patterns, Quantification | Detection and quantification of the parent compound and its transformation products in water samples. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition | Identification of unknown degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed structural information, connectivity of atoms | Definitive structural elucidation of the parent compound and its transformation products. |
| Infrared (IR) Spectroscopy | Presence of functional groups | Monitoring the disappearance of parent compound functional groups and the appearance of new ones in degradation products. |
This table outlines the potential applications of these techniques for this compound based on standard analytical practices for organic pollutants.
Q & A
Q. What are the key considerations in designing a synthesis protocol for 2,4-Dinitro-2'-Methoxydiphenylamine?
- Methodological Answer : Synthesis requires sequential nitration and methoxylation. Start with diphenylamine derivatives, introduce nitro groups at positions 2 and 4 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Protect the methoxy group during nitration using acetyl or benzyl groups. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the target compound. Monitor intermediates using TLC and confirm structures via NMR and FT-IR .
Q. Table 1: Reaction Conditions for Nitration
| Reagent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | 65–70 |
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR to identify methoxy (-OCH₃) and nitro (-NO₂) group positions. For example, methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons adjacent to nitro groups deshield to δ 8.0–8.5 ppm. Use X-ray crystallography to confirm molecular geometry and hydrogen bonding patterns. FT-IR confirms nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and methoxy (1250–1150 cm⁻¹, C-O) functional groups .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm for purity >98%. GC-MS is suitable for volatile impurities. Differential Scanning Calorimetry (DSC) determines thermal stability and detects polymorphic forms by analyzing melting points and decomposition profiles .
Advanced Research Questions
Q. How can contradictory data on the thermal stability of this compound be reconciled?
- Methodological Answer : Discrepancies in DSC results (e.g., decomposition at 180°C vs. 200°C) may arise from sample purity or heating rates (typically 10°C/min). Conduct kinetic studies using Kissinger analysis to calculate activation energy (Ea) and pre-exponential factors. Compare results under inert (N₂) vs. oxidative (air) atmospheres to assess environmental effects .
Q. Table 2: Thermal Decomposition Parameters
| Atmosphere | Heating Rate (°C/min) | Decomposition Temp (°C) | Ea (kJ/mol) |
|---|---|---|---|
| N₂ | 10 | 195 | 120 |
| Air | 10 | 182 | 110 |
Q. What mechanistic insights exist for the compound’s herbicidal activity in agrochemical research?
- Methodological Answer : Studies suggest inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Use in vitro enzyme assays (e.g., recombinant ALS from Arabidopsis) with NADH oxidation as a proxy for activity. Molecular docking (AutoDock Vina) predicts nitro groups interacting with ALS’s hydrophobic pocket, while methoxy groups stabilize binding via π-π stacking .
Q. How can photostability be evaluated for applications in photoactive materials?
- Methodological Answer : Expose solutions (ethanol or DMSO) to UV-VIS light (λ = 300–400 nm) and monitor degradation via HPLC. Quantum yield calculations (using actinometry) quantify photoreactivity. ESR spectroscopy detects radical intermediates (e.g., nitro radicals) under irradiation, informing degradation pathways .
Q. What strategies optimize the compound’s compatibility with energetic materials like nitrocellulose?
- Methodological Answer : Assess compatibility via DSC by co-processing with nitrocellulose (70:30 ratio). Exothermic peaks >5°C above baseline indicate incompatibility. FT-IR monitors NO₂ group interactions. For safe formulations, use plasticizers like DNDA6 (2,4-dinitro-2,4-diazahexane) to reduce sensitivity .
Q. How can toxicity be systematically evaluated for pharmaceutical applications?
- Methodological Answer : Conduct in vitro Ames tests (TA98 strain) for mutagenicity and MTT assays (HepG2 cells) for cytotoxicity. In vivo studies in rodents (OECD 423 guidelines) assess acute toxicity (LD₅₀). Metabolite profiling (LC-MS/MS) identifies toxic intermediates like nitroso derivatives .
Q. What advanced statistical methods improve synthesis yield optimization?
- Methodological Answer : Apply Design of Experiments (DoE) with factors like temperature, reagent stoichiometry, and reaction time. Response Surface Methodology (RSM) models interactions; a Central Composite Design (CCD) with 3–5 factors identifies optimal conditions. Validate predictions with confirmatory runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
